A Technical Guide to the Synthesis, Properties, and Potential Applications of 3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
A Technical Guide to the Synthesis, Properties, and Potential Applications of 3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
Abstract This technical guide provides a comprehensive scientific framework for the novel heterocyclic compound, 3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and data from analogous structures to outline a plausible synthetic pathway, predict its physicochemical properties, and explore its potential as a highly versatile scaffold in drug discovery and medicinal chemistry. The guide details the strategic importance of its unique functional groups—a lipophilic butyl chain, a synthetically crucial iodo handle, and a reactive vinyl moiety—which collectively position it as a valuable building block for the development of new therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space centered on the privileged pyrazole core.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of commercially successful drugs and clinical candidates.[2][3] The pyrazole ring system is a key component in pharmaceuticals targeting a wide array of conditions, including inflammation (e.g., Celecoxib), cancer (e.g., Crizotinib), and erectile dysfunction (e.g., Sildenafil).[2][3]
The efficacy of pyrazole-based drugs is heavily influenced by the nature and position of substituents on the ring.[4] These substitutions modulate the molecule's pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, solubility, and metabolic stability. The subject of this guide, 3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole, represents a strategically designed derivative. It features:
-
A butyl group at the C3 position to enhance lipophilicity, potentially improving membrane permeability.
-
An iodo group at the C4 position, a prime handle for a wide range of transition-metal-catalyzed cross-coupling reactions, enabling extensive structural diversification.[2][5]
-
A vinyl group at the C5 position, which can participate in various addition reactions or serve as a point for further elaboration.[6]
-
An N-methyl group , which blocks tautomerization and can influence binding orientation and solubility.
This unique combination of functional groups makes it a highly attractive, yet underexplored, intermediate for constructing complex molecular architectures in the pursuit of novel therapeutics.
Molecular Profile of 3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
Chemical Structure and Nomenclature
-
IUPAC Name: 3-butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
-
Molecular Formula: C₁₀H₁₅IN₂
-
Molecular Weight: 290.15 g/mol
-
2D Structure: (A representative image would be placed here in a full document)
Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties of the title compound, which are computed based on its chemical structure. These values are essential for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 290.15 g/mol | Calculated |
| logP (Octanol/Water Partition) | 3.8 | Predicted |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | Predicted |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 4 | Calculated |
| Refractive Index | 1.588 (estimated) | Analogous to 3-Iodo-1-methyl-1H-pyrazole[7] |
| Density | ~1.5 g/cm³ | Estimated |
Proposed Synthesis and Mechanistic Rationale
A robust synthetic route is critical for accessing this molecule for research and development. The following multi-step pathway is proposed, based on established and reliable transformations in heterocyclic chemistry.
Retrosynthetic Analysis
The synthesis can be approached by first constructing the core N-methylated pyrazole ring bearing the butyl group and a precursor to the vinyl group. Subsequent iodination at the electron-rich C4 position provides the desired substitution pattern. The vinyl group can be installed from an acetyl precursor via reduction and dehydration, a reliable and high-yielding sequence.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of Heptane-2,4-dione (Precursor A) The synthesis begins with a Claisen condensation to form the β-diketone precursor.
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl acetate (1.0 equivalent) under an inert atmosphere (N₂).
-
Cool the mixture to 0 °C and add 2-pentanone (1.0 equivalent) dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with aqueous HCl (1M) until the solution is acidic (pH ~5-6).
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield heptane-2,4-dione.
Step 2: Synthesis of 3-Butyl-1,5-dimethyl-1H-pyrazole (Precursor B) This step involves the classical Knorr pyrazole synthesis via cyclocondensation.
-
Dissolve heptane-2,4-dione (1.0 equivalent) in glacial acetic acid.
-
Add methylhydrazine (1.1 equivalents) dropwise to the solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by TLC.[8]
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify via column chromatography on silica gel to afford 3-butyl-1,5-dimethyl-1H-pyrazole.
Step 3: Synthesis of 1-(3-Butyl-4-iodo-1-methyl-1H-pyrazol-5-yl)ethan-1-one (Precursor C) This involves a two-step sequence: Friedel-Crafts acylation followed by iodination.
-
Acylation: To a solution of 3-butyl-1,5-dimethyl-1H-pyrazole (1.0 equivalent) in a suitable solvent like dichloromethane, add acetyl chloride (1.2 equivalents) and a Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) at 0 °C. Stir until the reaction is complete. This step is expected to replace the C5-methyl with an acetyl group through a complex rearrangement or by starting from a precursor where the C5 position is unsubstituted for direct acylation. A more direct route may start from a precursor designed for C5-acetylation.
-
Iodination: Dissolve the resulting acetylpyrazole in N,N-dimethylformamide (DMF).
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature for 8-12 hours. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[2]
-
Pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated.
-
Purify by column chromatography to yield the iodinated acetylpyrazole.
Step 4: Synthesis of 3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole (Target Molecule) This final transformation involves a reduction followed by dehydration.
-
Reduction: Dissolve the acetylpyrazole (Precursor C) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir for 1-2 hours until the reduction is complete (monitored by TLC).
-
Dehydration: Carefully quench the reaction with water and concentrate the mixture to remove methanol. Extract the alcohol intermediate. Without extensive purification, dissolve the crude alcohol in toluene containing a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Once dehydration is complete, cool the mixture, wash with NaHCO₃ solution, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography on silica gel to yield 3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole.
Workflow Visualization
The proposed synthetic pathway is summarized in the diagram below.
Caption: Proposed multi-step synthesis of the target molecule.
Reactivity and Derivatization Potential
The title compound is an exceptionally versatile synthetic intermediate due to its distinct functional groups, each offering orthogonal reactivity.
-
The C4-Iodo Group: This is the most valuable functional group for diversification. It is an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids/esters to introduce aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form pyrazole-alkyne conjugates.[5]
-
Heck Coupling: Reaction with alkenes to form more complex olefinic structures.
-
Buchwald-Hartwig Amination: Reaction with amines to install diverse nitrogen-based functional groups.
-
-
The C5-Vinyl Group: This group allows for a different set of chemical transformations:
-
Hydrogenation: Selective reduction to an ethyl group to probe structure-activity relationships.
-
Diels-Alder Reaction: Can act as a dienophile in [4+2] cycloadditions to build complex polycyclic systems.
-
Oxidation: Can be converted to an epoxide (via m-CPBA) or cleaved to an aldehyde (via ozonolysis), providing further synthetic handles.
-
Polymerization: Can be used as a monomer for the synthesis of novel pyrazole-containing polymers.[6]
-
Prospective Applications in Medicinal Chemistry
The structural features of 3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole make it a promising scaffold for targeting several disease areas where pyrazoles have shown significant activity.[9]
-
Oncology: Many kinase inhibitors feature a substituted pyrazole core.[2] The title compound can serve as a starting point for developing inhibitors of targets like cyclin-dependent kinases (CDKs) or epidermal growth factor receptor (EGFR) by elaborating the C4 and C5 positions to interact with specific binding pockets.[2]
-
Anti-inflammatory Agents: Pyrazoles are famously known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] This scaffold could be decorated with appropriate pharmacophores to develop novel and selective COX-2 inhibitors.
-
Antimicrobial and Antiviral Agents: The pyrazole nucleus is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral activities.[9][10] Libraries synthesized from this intermediate could be screened to identify new leads against infectious diseases.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself is an ideal fragment for FBDD campaigns. Its moderate complexity and multiple vectors for chemical elaboration (the iodo and vinyl groups) allow for rapid fragment evolution into potent lead compounds.
Conclusion
3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole stands as a molecule of significant synthetic potential. While not yet a commonplace reagent, this guide has provided a well-reasoned and experimentally grounded blueprint for its synthesis, characterization, and subsequent application. Its strategically placed functional groups offer orthogonal chemical reactivity, positioning it as a powerful platform for generating diverse molecular libraries. For researchers and professionals in drug development, this compound represents a gateway to novel chemical space, holding considerable promise for the discovery of next-generation therapeutics built upon the proven and privileged pyrazole scaffold.
References
-
Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]
-
National Institutes of Health (NIH). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
MDPI. (Date not available). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]
-
ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
-
Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]
-
Arkat USA, Inc. (Date not available). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (Date not available). Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]
-
National Institutes of Health (NIH). (Date not available). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link]
-
Indian Journal of Heterocyclic Chemistry. (2013, January-March). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Available at: [Link]
-
MDPI. (Date not available). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
-
ResearchGate. (2016, May 23). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available at: [Link]
-
Organic Chemistry Portal. (2017). Synthesis of 3H-pyrazoles. Available at: [Link]
-
Cheméo. (Date not available). Pyrazole, 4-iodo - Chemical & Physical Properties. Available at: [Link]
-
MDPI. (Date not available). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
-
PubChem. (Date not available). 3-tert-butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. Available at: [Link]
-
ResearchGate. (2025, October 16). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
-
NIST WebBook. (Date not available). 1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-4-methyl-. Available at: [Link]
-
Royal Society of Chemistry. (Date not available). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2025, March 25). chemistry and biological properties of pyrazole derivatives: a review. Available at: [Link]
-
Connect Journals. (Date not available). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Iodo-1-methyl-1H-pyrazole 95 92525-10-5 [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. connectjournals.com [connectjournals.com]
